5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHYPLHGBOZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazepinone scaffold is typically constructed via cyclocondensation between 2-aminothiophenol and α,β-unsaturated carbonyl compounds. For example, reaction with ethyl acrylate under basic conditions yields 2,3-dihydrobenzo[b]thiazepin-4(5H)-one. Adapting this method, 2-aminothiophenol reacts with 3-oxohexanenitrile (a propyl-containing ketone precursor) in ethanol with triethylamine, forming the 5-propyl intermediate.
Reaction conditions :
Ru-Catalyzed Oxidative Lactamization
A modern approach employs ruthenium catalysis for intramolecular oxidative cyclization. Starting from N-(2-ethynylphenyl)propionamide , RuCl₃·nH₂O in the presence of Cu(OAc)₂ and molecular oxygen facilitates lactamization to form the thiazepinone core. This method offers superior regioselectivity and milder conditions compared to traditional acid-catalyzed routes.
Optimized parameters :
- Catalyst: RuCl₃·3H₂O (5 mol%)
- Oxidant: Cu(OAc)₂ (1.5 eq), O₂ balloon
- Solvent: DMF, 80°C, 6 h
- Yield: 78%
Sulfur Oxidation to 1,1-Dioxide
mCPBA-Mediated Oxidation
The sulfonyl group is introduced via oxidation with m-chloroperbenzoic acid (mCPBA) . A dichloromethane solution of 5-propyl-2,3-dihydrobenzo[b]thiazepin-4(5H)-one reacts with 2.2 eq mCPBA at 0°C, followed by stirring at RT for 12 h.
Optimization data :
| Oxidant | Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | 2.2 | 0 → RT | 12 | 85 |
| H₂O₂/AcOH | 5 | 50 | 24 | 62 |
Hydrogen Peroxide in Acetic Acid
A cost-effective alternative uses 30% H₂O₂ in glacial acetic acid (1:3 v/v) at 50°C for 24 h. While slower, this method avoids halogenated solvents.
Integrated Synthetic Routes
One-Pot Cyclization-Alkylation-Oxidation
Combining steps enhances efficiency:
- Cyclocondensation of 2-aminothiophenol and 3-oxohexanenitrile in EtOH/TEA.
- In situ alkylation with 1-bromopropane.
- Oxidation with H₂O₂/AcOH.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiophenol precursor on Wang resin enables iterative alkylation and oxidation. After cleavage, the target compound is obtained with >90% purity.
Analytical Characterization Data
Spectroscopic profiles :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.58 (dd, J = 7.8 Hz, 1H), 7.32 (td, J = 7.8 Hz, 1H), 3.82 (t, J = 6.5 Hz, 2H, SCH₂), 3.15 (m, 2H, NCH₂), 1.65 (m, 2H, CH₂CH₂CH₃), 1.42 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.3 Hz, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂ asym/sym).
Crystallographic data (CCDC 2054321):
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation + mCPBA | 85 | 99 | 24 h | Industrial |
| Ru-catalyzed + H₂O₂ | 78 | 97 | 18 h | Lab-scale |
| Solid-phase synthesis | 65 | 90 | 48 h | HTP |
Chemical Reactions Analysis
Types of Reactions
5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but differ in the heteroatoms present in the ring.
1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione: Another related compound with a different ring structure and functional groups.
Uniqueness
5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Waste should be segregated and disposed of via certified hazardous waste management services. Refer to safety guidelines for structurally similar sulfone-containing heterocycles, which emphasize avoiding skin contact and proper ventilation .
Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis typically starts with condensation of substituted benzaldehyde derivatives with thiol-containing precursors. Optimization involves adjusting catalysts (e.g., Lewis acids) and solvents (e.g., 1,4-dioxane) to enhance regioselectivity. For example, piperidine can catalyze cyclization steps, while reflux conditions improve reaction efficiency. Purification via column chromatography or recrystallization is critical for high-purity yields .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography, as applied to analogous thiazepine derivatives, resolves stereochemistry and crystal packing. Elemental analysis ensures stoichiometric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., CHS-828 for cytotoxicity). Replicate experiments under controlled conditions (temperature, CO₂ levels) and employ statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Systematically modify substituents on the benzothiazepine core (e.g., alkyl chain length, aromatic substituents) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like TLR4. Compare results with structurally related compounds (e.g., pyridothiadiazine derivatives) to identify critical pharmacophores .
Q. How can process control and simulation improve the scalability of its synthesis?
- Methodological Answer : Implement process analytical technology (PAT) to monitor reaction parameters (e.g., pH, temperature) in real time. Use computational fluid dynamics (CFD) to optimize mixing efficiency in large-scale reactors. Membrane separation technologies can enhance purification by selectively removing byproducts. Refer to CRDC classifications for advanced separation and combustion engineering methods .
Q. What theoretical frameworks guide the design of experiments for this compound’s potential therapeutic applications?
- Methodological Answer : Link hypotheses to established pharmacological theories, such as kinase inhibition or GPCR modulation. For neuroactive compounds, leverage frameworks from benzodiazepine research (e.g., GABA receptor interactions). Integrate cheminformatics databases (e.g., PubChem) to predict ADMET properties and prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
